molecular formula C14H16F4N2O3 B7647845 (2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone

(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone

Cat. No. B7647845
M. Wt: 336.28 g/mol
InChI Key: ADBMLIVTLYTHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of (2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate the activity of various enzymes and receptors in the brain, including acetylcholinesterase, monoamine oxidase, and dopamine receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function, motor coordination, and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone is its relatively simple synthesis method and high yield. Additionally, it exhibits low toxicity and high stability, making it suitable for use in various lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of (2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone. One potential direction is to investigate its potential as a therapeutic agent for various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the development of novel therapeutic agents. Finally, future research could explore the use of this compound in combination with other compounds to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of (2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone involves the reaction of 2,4-dihydroxybenzaldehyde with 4-(2,2,3,3-tetrafluoropropyl)piperazine in the presence of a catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization.

properties

IUPAC Name

(2,4-dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O3/c15-13(16)14(17,18)8-19-3-5-20(6-4-19)12(23)10-2-1-9(21)7-11(10)22/h1-2,7,13,21-22H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBMLIVTLYTHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(F)F)(F)F)C(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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